IDO1 Inhibition: Sub-Nanomolar Potency in Cellular Assays
6-Chloro-2-iodo-1-methyl-1H-indole exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 3 nM and 4 nM in recombinant IFN-γ induced human HeLa cells, and 12 nM in IFN-γ-stimulated mouse M109 cells [1]. In comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) demonstrates an IC50 of approximately 7.7 nM in human HeLa cell assays [2]. The target compound thus displays comparable or marginally superior potency to a well-characterized clinical candidate, positioning it as a viable starting point for IDO1-targeted drug discovery campaigns.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM, 4 nM (human HeLa); 12 nM (mouse M109) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 ≈ 7.7 nM (human HeLa) |
| Quantified Difference | Target compound 1.9-2.6× more potent than epacadostat in human HeLa cells |
| Conditions | Recombinant IFN-γ induced human HeLa cells, 18 hr incubation, fluorescence microplate reader assay |
Why This Matters
Demonstrates the compound's direct utility in immuno-oncology drug discovery, providing a validated starting point for structure-activity relationship (SAR) studies targeting IDO1, a key immune checkpoint regulator.
- [1] BindingDB. BDBM50550037 (CHEMBL4755937). IDO1 Inhibition Data. View Source
- [2] Liu X, et al. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood. 2010;115(17):3520-3530. View Source
